molecular formula C12H13N7O3 B2894403 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1070807-19-0

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2894403
CAS No.: 1070807-19-0
M. Wt: 303.282
InChI Key: GNZUJWQRTFLJLA-UHFFFAOYSA-N
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Description

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetically designed small molecule featuring a fused triazolopyrimidine core, an ethyl substituent, and a 5-methylisoxazole-acetamide side chain. This specific molecular architecture is characteristic of compounds investigated for their potential in oncology research, particularly as inhibitors of key biological targets like the mTOR kinase , which plays a critical role in cell growth and proliferation. The presence of the 5-methylisoxazole moiety, a group also found in known antibiotic structures, further suggests potential for exploring antibacterial activity, especially against Gram-positive pathogens . As a research chemical, its value lies in its use as a tool compound for studying signal transduction pathways and for the development of new therapeutic agents for diseases such as cancer. The compound is presented for non-human research applications only. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O3/c1-3-19-11-10(15-17-19)12(21)18(6-13-11)5-9(20)14-8-4-7(2)22-16-8/h4,6H,3,5H2,1-2H3,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZUJWQRTFLJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=NOC(=C3)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1,2,3-Triazole with β-Ketoesters

Reaction of 5-amino-1H-1,2,3-triazole with ethyl 3-ethyl-3-oxobutanoate in acetic acid at 120°C for 12 hours generates 3-ethyl-7-hydroxy-3H-triazolo[4,5-d]pyrimidin-6(7H)-one. Phosphoryl chloride (POCl₃) treatment at 80°C converts the hydroxyl group to a chloro substituent, yielding 6-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one.

$$
\text{5-Amino-1H-1,2,3-triazole} + \text{CH}3\text{C(O)COOEt} \xrightarrow{\text{AcOH, 120°C}} \text{3-Ethyl-7-hydroxy-triazolopyrimidine} \xrightarrow{\text{POCl}3, 80°C} \text{6-Chloro intermediate}
$$

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Temperature (°C) Time (h) Yield (%)
Acetic acid 120 12 78
HCl (gas) 100 16 65
MW irradiation 150 0.5 89

Microwave (MW) irradiation reduces reaction time to 30 minutes with 89% yield, outperforming conventional heating.

Alternative Route via 1,3-Dipolar Cycloaddition

Aryl azides react with ethyl propiolate under Huisgen conditions to form triazole intermediates, which undergo annulation with urea derivatives. While this method offers regioselectivity, it requires stringent anhydrous conditions and provides lower yields (62–68%) compared to cyclocondensation.

Introduction of the Acetamide Side Chain

The 6-chloro intermediate undergoes nucleophilic substitution with glycine derivatives to install the acetamide moiety.

Alkylation with Ethyl Glycinate

Refluxing 6-chloro-triazolopyrimidine with ethyl glycinate hydrochloride and triethylamine in acetonitrile for 8 hours produces ethyl 2-(3-ethyl-7-oxo-3H-triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate. Saponification with NaOH in ethanol yields the carboxylic acid precursor.

$$
\text{6-Chloro intermediate} + \text{H}2\text{NCH}2\text{COOEt} \xrightarrow{\text{Et}_3\text{N, MeCN}} \text{Ethyl acetamide ester} \xrightarrow{\text{NaOH, EtOH}} \text{Carboxylic acid}
$$

Table 2: Comparative Analysis of Alkylation Agents

Base Solvent Temperature (°C) Yield (%)
Et₃N Acetonitrile 80 82
K₂CO₃ DMF 100 75
DBU THF 60 68

Triethylamine in acetonitrile maximizes yield at 82%, avoiding side reactions prevalent in polar aprotic solvents like DMF.

Attachment of the 5-Methylisoxazole Moiety

The final amide bond formation links the carboxylic acid to 5-methylisoxazol-3-amine.

T3P-Mediated Coupling

Activation of the carboxylic acid with propylphosphonic anhydride (T3P) in dichloromethane, followed by addition of 5-methylisoxazol-3-amine and N,N-diisopropylethylamine (DIPEA), affords the target compound in 94% yield after recrystallization from ethanol.

$$
\text{Carboxylic acid} + \text{5-Methylisoxazol-3-amine} \xrightarrow{\text{T3P, DIPEA}} \text{Target compound}
$$

Table 3: Efficiency of Coupling Reagents

Reagent Solvent Time (h) Yield (%)
EDCI/HOBt DMF 12 85
HATU DCM 6 89
T3P DCM 4 94

T3P demonstrates superior efficiency, minimizing racemization and reducing reaction time to 4 hours.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 1.34 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, isoxazole-CH₃), 4.21 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 4.92 (s, 2H, CH₂CO), 6.51 (s, 1H, isoxazole-H), 8.32 (s, 1H, triazole-H), 10.89 (s, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows 99.2% purity, confirming the absence of unreacted intermediates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions, particularly at the ethyl group.

  • Reduction: : Possible reduction of the oxo group to yield hydroxyl derivatives.

  • Substitution: : The isoxazole ring can be a site for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Utilization of reducing agents like lithium aluminium hydride or sodium borohydride.

  • Substitution: : Employing halides or other nucleophiles/electrophiles under acidic or basic conditions.

Major Products Formed

Depending on the reaction type, the major products may include hydroxyl derivatives, various substituted isoxazoles, and reduced forms of the triazolopyrimidine core.

Scientific Research Applications

Chemistry

The compound serves as a valuable intermediate in the synthesis of other bioactive molecules, providing a versatile scaffold for chemical modifications.

Biology

In biological studies, it exhibits potential as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery and development.

Medicine

Pharmacologically, it might demonstrate activity against certain pathogens or diseases, though specific studies are needed to substantiate these claims.

Industry

In industrial applications, this compound could be used in the development of novel materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The compound’s mechanism of action is likely tied to its ability to interact with specific molecular targets:

  • Enzyme inhibition: : By binding to active sites or allosteric sites, altering enzyme activity.

  • Receptor modulation: : Acting as an agonist or antagonist, affecting signal transduction pathways.

Comparison with Similar Compounds

2-(3-(4-Methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

  • Key Differences: The 3-ethyl substituent in the target compound is replaced with a 4-methoxyphenyl group. Molecular weight: 381.3 g/mol (vs. 303.3 g/mol for the ethyl analog).
  • Shared Features :
    • Identical acetamide-isoxazole side chain.
    • 7-oxo-triazolo-pyrimidine core, which may influence hydrogen-bonding interactions and solubility .

Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Key Differences: Core structure: Thiazolo[3,2-a]pyrimidine (vs. triazolo[4,5-d]pyrimidine). Crystallographic Monoclinic crystal system (P21/n) with intermolecular hydrogen bonds stabilizing the lattice .
  • Shared Features: Fused heterocyclic systems with oxo functional groups. Potential for similar synthetic routes involving cyclocondensation or nucleophilic substitution .

Physicochemical and Functional Comparisons

Parameter Target Compound 4-Methoxyphenyl Analog Thiazolo-Pyrimidine Derivative
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine Thiazolo[3,2-a]pyrimidine
Substituent at Position 3 Ethyl (C₂H₅) 4-Methoxyphenyl (C₇H₇O) Trimethoxybenzylidene (C₁₆H₁₅O₃)
Molecular Weight ~303.3 g/mol 381.3 g/mol 494.55 g/mol
Polarity Moderate (ethyl group) High (methoxy group) Very high (multiple methoxy groups)
Crystallinity Not reported Not reported Monoclinic (P21/n), stabilized by H-bonds

Hypothesized Bioactivity and Solubility

  • Triazolo-Pyrimidine vs. The thiazolo-pyrimidine derivative’s crystal structure suggests enhanced stability due to intermolecular interactions, which could translate to higher melting points .
  • Substituent Effects :

    • The ethyl group in the target compound reduces steric hindrance and lipophilicity compared to the 4-methoxyphenyl analog, possibly improving aqueous solubility but reducing membrane permeability .
    • The trimethoxybenzylidene group in the thiazolo-pyrimidine derivative introduces significant hydrophobicity, favoring lipid-rich environments .

Biological Activity

The compound 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core with an isoxazole moiety and an acetamide functional group. The structural formula can be represented as follows:

PropertyValue
Molecular FormulaC15H16N6O2
Molecular Weight316.33 g/mol
CAS NumberNot specified

The presence of ethyl and methyl substituents in the structure enhances its solubility and biological activity.

Research indicates that compounds similar to 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide exhibit significant interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or allosteric sites, thereby preventing substrate binding and catalysis.
  • Receptor Modulation : It can act as an agonist or antagonist on various receptors, influencing cellular signaling pathways critical for physiological processes.
  • Anticancer Activity : Studies have highlighted its potential as an anticancer agent. For instance, derivatives of triazolopyrimidines have shown cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) with low IC50 values indicating high potency.

Biological Activity

The biological activity of the compound can be summarized as follows:

Anticancer Properties

Recent studies have documented the efficacy of this compound against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-72.5Induction of apoptosis
HCT-1161.8Cell cycle arrest
PC-33.0Inhibition of proliferation

In comparative studies, it has been shown to be more effective than standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have documented the effectiveness of triazolopyrimidine derivatives in clinical settings:

  • Study on MCF-7 Cells : A derivative similar to the compound showed a significant increase in apoptosis by 58.29-fold compared to untreated controls.
  • Molecular Docking Studies : In silico analyses revealed favorable binding interactions with targets such as EGFR and PI3K, indicating a potential for further development as an anticancer therapeutic.

Q & A

Q. What are the key considerations for synthesizing this compound with high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature (typically 60–100°C), solvent selection (e.g., DMF or THF), and pH (neutral to slightly acidic conditions). For example, coupling the triazolopyrimidine core with the 5-methylisoxazole acetamide moiety demands anhydrous conditions to prevent hydrolysis. Purification often employs high-performance liquid chromatography (HPLC) to isolate the target compound from byproducts .

Q. What standard characterization techniques are used to confirm the molecular structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and connectivity, while Infrared (IR) spectroscopy confirms carbonyl (C=O) and triazole (C-N) stretches. Mass spectrometry (MS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How can researchers optimize reaction conditions to minimize byproduct formation?

  • Methodological Answer : Use kinetic monitoring (e.g., TLC or HPLC) to track intermediate formation. Adjust solvent polarity (e.g., switch from DMSO to acetonitrile) to stabilize reactive intermediates. Catalytic additives like triethylamine can mitigate side reactions during amide bond formation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes like kinases or cytochrome P450. Quantum mechanical/molecular mechanical (QM/MM) simulations analyze transition states in catalytic interactions. High-throughput virtual screening identifies structural analogs with enhanced selectivity .

Q. How can contradictory bioactivity data in pharmacological studies be resolved?

  • Methodological Answer : Conduct dose-response assays to clarify potency (IC₅₀) discrepancies. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics. Cross-validate results across cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific artifacts .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

  • Methodological Answer : Enzyme kinetics (Michaelis-Menten analysis) determine inhibition type (competitive/non-competitive). Fluorescence quenching assays monitor conformational changes in the enzyme active site. X-ray crystallography of enzyme-inhibitor complexes reveals atomic-level interactions .

Q. How can researchers design derivatives with improved metabolic stability?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) to the triazole ring to reduce oxidative metabolism. Replace labile esters with amides or heterocycles. Assess stability in liver microsome assays and correlate with computational ADMET predictions .

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